molecular formula C11H13IN2O2 B14846262 4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide

4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide

Cat. No.: B14846262
M. Wt: 332.14 g/mol
InChI Key: NYQKSXVGECUHRA-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13IN2O2 and a molecular weight of 332.136 g/mol It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylpicolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of iodine or iodine-containing reagents under controlled temperature and pressure conditions to ensure the selective iodination of the desired position on the picolinamide ring .

Industrial Production Methods

Industrial production methods for 4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamide derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyclopropoxy group, an iodine atom, and a dimethylpicolinamide moiety makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13IN2O2

Molecular Weight

332.14 g/mol

IUPAC Name

4-cyclopropyloxy-5-iodo-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C11H13IN2O2/c1-14(2)11(15)9-5-10(8(12)6-13-9)16-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

NYQKSXVGECUHRA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)I

Origin of Product

United States

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